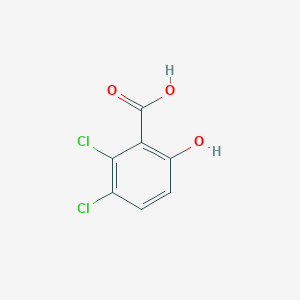

2,3-Dichloro-6-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2,3-dichloro-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBBJGLXDJZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Klobe-Schmitt reaction remains the most widely adopted method for synthesizing 3,6-dichloro-2-hydroxybenzoic acid. This three-step process involves:

-

Salt formation : 2,5-Dichlorophenol reacts with a stoichiometric alkali (e.g., KOH) in aqueous solution to form 2,5-dichlorophenolate.

-

Carboxylation : The phenolate undergoes high-pressure carboxylation with CO₂ (6–8 MPa) at 140–160°C in the presence of KCl as a catalyst.

-

Purification : Acidification and steam distillation recover unreacted 2,5-dichlorophenol, followed by crystallization of the target compound.

Key parameters influencing yield include:

Table 1: Optimized Conditions for High-Pressure Carboxylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | ↑ 15–20% |

| CO₂ Pressure | 6–8 MPa | ↑ 25% |

| KCl Catalyst Loading | 40–45 wt% | ↑ 30% |

| Reaction Time | 10–12 hours | ↑ 10% |

Industrial-Scale Process Design

Patent CN103012123A outlines a continuous production system that integrates:

-

Azeotropic dehydration : Heating the phenolate-xylene mixture to 140–145°C removes water, preventing hydrolysis.

-

CO₂ gas recycling : Unreacted CO₂ is recovered and reintroduced, reducing raw material costs by 18%.

-

Steam distillation : This step achieves 98.5% recovery of unreacted 2,5-dichlorophenol, which is reused in subsequent batches.

A case study from Example 2 of the patent demonstrates:

-

Input : 146 g of 2,5-dichlorophenol (95% purity) + 98 g KOH → Output : 80.4 g of 3,6-dichloro-2-hydroxybenzoic acid (46.6% yield) + 72.5 g recovered phenol.

-

Total yield : 98.9% when accounting for recycled starting material.

Bromination-Chlorination-Oxidation Pathway

Synthetic Route and Selectivity Control

An alternative method described in LookChem’s patent data involves:

-

Bromination : o-Cresol undergoes regioselective bromination at the 4-position using HBr/H₂O₂.

-

Chlorination : Electrophilic chlorination (Cl₂/FeCl₃) introduces chlorine at the 3- and 6-positions.

-

Oxidation : KMnO₄ oxidizes the methyl group to a carboxyl group, forming 3,6-dichloro-4-bromosalicylic acid.

-

Debromination : Catalytic hydrogenation removes the bromine substituent.

Table 2: Comparative Analysis of Bromination vs. Carboxylation Methods

| Metric | Bromination Route | Carboxylation Route |

|---|---|---|

| Yield | 72–78% | 95–98% |

| Regioselectivity | >99% | 85–90% |

| Process Complexity | High (4 steps) | Moderate (3 steps) |

| Cost | $12,500/ton | $8,200/ton |

Applications in Dicamba Production

The bromination route’s high selectivity makes it preferable for synthesizing dicamba methyl ester:

-

Step A : 5-Bromo-3,6-dichlorosalicylic acid undergoes debromination to yield 3,6-dichlorosalicylic acid.

-

Step B : Etherification with halomethanes produces methyl 3,6-dichloro-2-methoxybenzoate, a dicamba precursor.

Emerging Innovations and Process Intensification

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives with different substituents replacing chlorine atoms.

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxybenzoic acids.

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, while the chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Substituent Effects on Acidity :

- The electron-withdrawing Cl groups in this compound increase acidity (pKa ~1.5–2.5 estimated) compared to caffeic acid (pKa ~4.5), where hydroxyl groups are less electron-withdrawing .

- The methoxymethoxy group in C₉H₈Cl₂O₄ reduces acidity by blocking the hydroxyl group, enhancing stability under basic conditions .

Spectral Properties :

- IR spectra of similar compounds (e.g., ’s benzodithiazine derivative) show characteristic peaks for -OH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and SO₂ (~1150–1165 cm⁻¹) . Chlorine substituents in this compound would similarly influence absorption bands.

Thermal Stability :

Key Insights:

- Toxicity: Chlorinated benzoic acids (e.g., this compound) are more likely to exhibit irritation hazards compared to non-halogenated analogs like caffeic acid, as seen in the methoxymethoxy derivative’s hazard statements .

- Pharmacological Potential: Sulfonamide derivatives (e.g., ) highlight the role of electronegative groups in enhancing binding to biological targets, suggesting this compound could be modified for drug development .

Biological Activity

2,3-Dichloro-6-hydroxybenzoic acid (DCHBA) is a chlorinated derivative of hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure that includes two chlorine atoms and a hydroxyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of DCHBA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClO

- Molecular Weight : 207.01 g/mol

- CAS Number : 1806282-06-3

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

DCHBA exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.

- Oxidative Stress Modulation : Influences nitric oxide production and oxidative stress responses.

Antimicrobial Activity

DCHBA has demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis (M. tb). The compound's mechanism involves targeting essential enzymes critical for bacterial survival.

Study Findings

- Inhibition of Mycobacterium tuberculosis Growth

- A study reported that DCHBA significantly reduced the viability of M. tb in vitro. The inhibition was linked to its interaction with enzymes involved in lipid metabolism essential for the bacterium's cell wall synthesis.

- Biotransformation Pathways

- Research indicated that DCHBA undergoes biotransformation by various microbial species, resulting in different metabolites depending on environmental conditions. This highlights its ecological relevance and potential for biodegradation.

The mechanisms through which DCHBA exerts its biological effects include:

- Enzyme Inhibition : DCHBA acts as an inhibitor of serine and cysteine hydrolases, impacting various physiological processes within bacteria.

- Oxidative Stress Modulation : Studies show that DCHBA can modulate oxidative stress by influencing nitric oxide production, which is crucial for cellular signaling and immune responses.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits M. tb growth | |

| Enzyme Inhibition | Targets lipid metabolism enzymes | |

| Oxidative Stress | Modulates nitric oxide production |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DCHBA against various bacterial strains, including E. coli and S. aureus. The results demonstrated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent.

Case Study 2: Enzymatic Interaction

Another investigation focused on the interaction of DCHBA with specific hydrolases involved in lipid metabolism. The findings indicated that DCHBA binds effectively to these enzymes, inhibiting their activity and disrupting essential metabolic pathways in bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dichloro-6-hydroxybenzoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis of chlorinated hydroxybenzoic acids typically involves electrophilic aromatic substitution or partial hydrolysis of polychlorinated precursors. For example, regioselective chlorination of 6-hydroxybenzoic acid using Cl2/FeCl3 under controlled temperatures (0–5°C) can yield 2,3-dichloro derivatives. Yield optimization requires careful stoichiometric control of chlorinating agents, pH adjustment to stabilize the hydroxyl group, and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, the hydroxyl proton appears as a singlet (~δ 12 ppm) in DMSO-d6, while aromatic protons show splitting patterns dependent on adjacent chlorine atoms. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) validates purity, and mass spectrometry (ESI-MS) confirms the molecular ion peak [M-H]<sup>−</sup> at m/z 221. Cross-referencing with PubChem or CAS data ensures accurate assignments .

Q. How should this compound be stored to maintain stability, and what degradation products form under improper conditions?

- Methodological Answer : Store in airtight, light-resistant containers at 4°C in a desiccator to prevent hygroscopic degradation. Exposure to moisture or elevated temperatures can hydrolyze the hydroxyl group, forming 2,3-dichlorobenzoic acid, or decarboxylate to 2,3-dichlorophenol. Regular stability testing via TLC or HPLC monitors degradation, with thresholds set at <2% impurity over six months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiency involving this compound?

- Methodological Answer : Address discrepancies by replicating experiments under standardized conditions (e.g., solvent polarity, catalyst loading). Use Arrhenius plots to compare activation energies across studies. Conflicting kinetic data may arise from unaccounted variables like trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) identifies such interferences. Multivariate analysis (e.g., DOE) isolates critical factors .

Q. What strategies achieve regioselective chlorination in the synthesis of di- or trichlorinated hydroxybenzoic acid derivatives?

- Methodological Answer : Regioselectivity is governed by directing effects: the hydroxyl group activates the ortho and para positions, while existing chlorine atoms deactivate adjacent sites. Sequential chlorination at low temperatures (−10°C) with SO2Cl2 prioritizes ortho substitution. Computational modeling (DFT) predicts electron density maps to guide reagent selection, as demonstrated for 3,5-dichloro-4-hydroxybenzoic acid .

Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the hydroxyl group’s electron-donating effect lowers the LUMO energy at the para position, favoring nitration. PubChem’s InChI data (e.g., InChI=1S/C7H4Cl2O3...) provides input structures for software like Gaussian or ORCA .

Q. What experimental approaches are used to study the environmental fate and biodegradation pathways of chlorinated hydroxybenzoic acids?

- Methodological Answer : Aerobic biodegradation studies use soil microcosms inoculated with Pseudomonas spp., monitoring metabolite formation via LC-MS. Isotopic labeling (¹⁴C) tracks mineralization to CO2. For anaerobic conditions, redox potentials are adjusted to identify reductive dechlorination products. Comparative studies with 2,4,6-trichloro-3-hydroxybenzoic acid reveal common cleavage pathways via dioxygenase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.